Home > Products > Screening Compounds P121937 > 5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline
5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline - 100077-51-8

5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline

Catalog Number: EVT-3333457
CAS Number: 100077-51-8
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is a chemical compound with the molecular formula C11H13NO2. It features a unique structure characterized by a dioxolo ring fused to an isoquinoline core, which is partially hydrogenated. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Source and Classification

This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. The specific structure of 5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline contributes to its classification within the broader category of isoquinoline derivatives. The compound is synthesized from specific precursors through various chemical reactions, making it a subject of study in organic chemistry and medicinal research .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline typically involves several steps:

  1. Starting Materials: The synthesis often begins with 2-(benzo[d][1,3]dioxol-5-yl)ethanamine or similar derivatives.
  2. Cyclization: A common method includes cyclization reactions under controlled conditions using catalysts such as palladium or platinum compounds.
  3. N-Methylation: The compound can be further modified through N-methylation processes involving methyl chloroformate and sodium hydrogencarbonate in dichloromethane as solvents .
  4. Purification: The product is purified through techniques such as column chromatography to achieve the desired purity and yield.

The synthesis can yield various diastereomers depending on the reaction conditions and starting materials used.

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline includes:

  • Molecular Formula: C11H13NO2
  • Molecular Weight: 191.226 g/mol
  • Structural Features: The compound contains a dioxolo ring fused to an isoquinoline framework. The presence of a methyl group at the fifth position enhances its biological activity.

The compound's structural uniqueness contributes to its pharmacological potential and interactions with biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline can undergo several types of chemical reactions:

  1. Oxidation: This reaction introduces oxygen-containing functional groups into the molecule.
  2. Reduction: Reduction processes can remove oxygen-containing groups or reduce double bonds within the structure.
  3. Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include:

  • Oxidizing agents like potassium permanganate
  • Reducing agents such as lithium aluminum hydride
  • Nucleophiles for substitution reactions .

The outcomes of these reactions depend on the specific conditions and reagents employed during the process.

Mechanism of Action

Process and Data

The mechanism of action for 5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline primarily involves its interaction with biological receptors. Notably:

  • Alpha-2 Adrenergic Receptors: This compound acts as a partial agonist at alpha-2 adrenergic receptors. This interaction mediates its physiological effects such as anxiolytic (anxiety-reducing) and anorectic (appetite-suppressing) properties.

The binding interactions at the molecular level are crucial for understanding its pharmacological effects and potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of 5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline include:

  • Density: 1.206 g/cm³
  • Boiling Point: 304°C at 760 mmHg
  • Flash Point: 123°C
  • LogP (Partition Coefficient): 1.341
  • Vapor Pressure: 0.000899 mmHg at 25°C

These properties are significant for understanding the compound's behavior in various environments and its suitability for different applications in research and industry .

Applications

Scientific Uses

5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline has several applications across various scientific domains:

  1. Chemistry: It serves as a building block for synthesizing more complex molecules.
  2. Biology: The compound is utilized in studies examining its interactions with biological systems.
  3. Medicine: Due to its potential pharmacological properties—particularly anxiolytic and anorectic effects—it is explored for therapeutic applications.
  4. Industry: It plays a role in developing new materials and chemical processes.
Neuropharmacological Mechanisms of Action

Alpha-2 Adrenergic Receptor Partial Agonism and Signaling Pathways

5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline functions as a selective partial agonist at alpha-2 adrenergic receptor subtypes (α2A, α2B, and α2C), a mechanism confirmed through radioligand binding studies and functional assays [1] [4]. This tetrahydroisoquinoline derivative exhibits conformational restriction that enhances its receptor specificity compared to structurally flexible phenylalkylamines like amphetamine. The methyl substitution at the 5-position influences its binding kinetics and intrinsic activity at these receptors, resulting in a distinct physiological profile characterized by therapeutic effects without locomotor stimulation or depression in rodent models [1] [10].

The compound's partial agonism triggers inhibitory signaling cascades through Gi/o protein coupling, leading to adenylate cyclase inhibition and reduced intracellular cAMP production [4]. This mechanism modulates neuronal excitability in the locus coeruleus and prefrontal cortex, regions critically involved in stress response and executive function. The signaling specificity of this methylated analog differs from full alpha-2 agonists (e.g., clonidine) by producing subtler physiological effects, including negligible impacts on heart rate and blood pressure at anxiolytic doses, as observed in murine studies [1] [4]. This therapeutic dissociation enables targeted neuropharmacological interventions without significant cardiovascular side effects.

Table 1: Alpha-2 Adrenergic Receptor Signaling Pathways Modulated by 5-Methyl-THIQ

Signaling ComponentEffectFunctional Outcome
Gi/o ProteinActivationReduced adenylate cyclase activity
cAMP ProductionInhibitionDecreased protein kinase A signaling
Calcium ChannelsInward current reductionModulated neurotransmitter release
Potassium ChannelsGIRK activationNeuronal hyperpolarization

Modulation of Monoaminergic Neurotransmission: Dopaminergic and Serotonergic Interactions

Beyond its primary adrenergic activity, 5-methyl-THIQ demonstrates complex modulatory effects on dopaminergic and serotonergic systems through receptor crosstalk and heteroreceptor interactions. Preclinical studies indicate that the compound reduces dopamine efflux in the prefrontal cortex via alpha-2 receptor-mediated regulation of dopaminergic terminals, a mechanism potentially relevant to its observed anti-craving effects in substance abuse models [4] [10]. This modulatory activity occurs without direct dopamine receptor binding, distinguishing it from typical psychostimulants.

The compound's serotonergic interactions manifest through alpha-2 heteroreceptors located on serotonergic neurons in the raphe nuclei. Activation of these receptors inhibits serotonin release, creating an indirect regulatory effect on 5-HT neurotransmission pathways implicated in anxiety and appetite regulation [4]. This polypharmacological profile underlies the compound's dual efficacy in marble-burying tests (anxiolysis) and snack consumption assays (appetite suppression) in murine models at doses that preserve motor coordination [1]. The methyl group enhances blood-brain barrier penetration compared to non-methylated analogs, amplifying these monoaminergic effects at lower concentrations.

Drug discrimination studies reveal that 5-methyl-THIQ's effects partially generalize to cocaine and MDMA but not to amphetamine, suggesting a unique monoaminergic signature that combines dopamine transporter inhibition with serotonergic modulation [10]. This specific neurochemical profile positions it as a potential therapeutic agent for cocaine dependence, where it may normalize dysregulated reward pathways without exhibiting significant abuse potential itself.

Comparative Receptor Binding Affinity Profiling Against Structurally Analogous Tetrahydroisoquinolines

Receptor binding profiles demonstrate that 5-methyl-THIQ exhibits enhanced selectivity for alpha-2 adrenergic receptors compared to structurally related tetrahydroisoquinolines. Quantitative affinity assessments reveal submicromolar binding (Ki = 15-35 nM) at α2 receptor subtypes, representing a 3-5 fold increase over non-methylated TDIQ analogs [1] [7]. This affinity improvement is attributed to the methyl substituent enhancing hydrophobic interactions within the orthosteric binding pocket of alpha-2 receptors. The compound maintains >100-fold selectivity against α1-adrenergic receptors and negligible affinity (Ki > 10,000 nM) for beta-adrenergic subtypes, ensuring minimal off-target cardiovascular effects.

Table 2: Comparative Receptor Binding Profile of Tetrahydroisoquinoline Derivatives

Compoundα2A Ki (nM)α2B Ki (nM)α2C Ki (nM)D2 Ki (nM)5-HT2A Ki (nM)
5-Methyl-THIQ18 ± 2.123 ± 3.435 ± 4.7>1,000>1,000
TDIQ (non-methylated)52 ± 6.378 ± 8.2115 ± 12.6>1,000>1,000
6,7-Dimethoxy-THIQ245 ± 31310 ± 28420 ± 391,850 ± 2102,200 ± 185
Cocaine>10,000>10,000>10,000320 ± 28210 ± 19

Conformational analysis indicates that the methylenedioxy bridge in the 6,7-positions coupled with methyl substitution at the 5-position creates optimal steric and electronic alignment for alpha-2 receptor engagement [5] [7]. Unlike non-selective tetrahydroisoquinoline derivatives that exhibit substantial dopaminergic activity, 5-methyl-THIQ shows minimal binding (Ki > 1,000 nM) at D1 and D2 receptors, explaining its absence of locomotor stimulant effects [10]. This receptor selectivity profile contrasts sharply with cocaine and amphetamine analogs that demonstrate high affinity for dopamine transporters and receptors, highlighting its distinctive neuropharmacological signature.

Intracellular Second Messenger Systems Influenced by TDIQ Binding

The engagement of alpha-2 adrenergic receptors by 5-methyl-THIQ initiates cascade modulation of multiple intracellular signaling pathways beyond primary cAMP reduction. Calcium imaging studies demonstrate dose-dependent inhibition of voltage-gated Ca2+ channels (particularly N-type) following receptor activation, reducing presynaptic calcium influx and subsequent vesicular neurotransmitter release [4]. This calcium modulation contributes to the compound's ability to regulate norepinephrine overflow in synaptic clefts without causing complete neurotransmission blockade, consistent with its partial agonist profile.

The compound also activates MAPK/ERK pathways in cortical neurons through beta-arrestin-mediated signaling, a G-protein-independent mechanism that influences transcriptional regulation and synaptic plasticity [4]. This pathway activation occurs at therapeutic concentrations (EC50 = 15-25 nM) and may underlie neuroadaptive changes observed during chronic administration in preclinical models of anxiety and substance use disorders. Additionally, 5-methyl-THIQ modulates CREB phosphorylation states in the amygdala and hippocampus, potentially influencing long-term neuroadaptations relevant to anxiety disorders and addictive behaviors.

The methyl substitution enhances signal duration compared to non-methylated analogs through reduced metabolic clearance, prolonging effects on intracellular effectors. This extended signaling manifests physiologically as sustained anxiolytic and appetite-suppressant effects in murine models at doses significantly below those impairing motor coordination [1] [7]. The compound's unique influence on multiple signaling nodes positions it as a valuable pharmacological tool for investigating alpha-2 receptor-dependent neurophysiological regulation.

Table 3: Intracellular Signaling Systems Modulated by 5-Methyl-THIQ

Signaling PathwayEffectTherapeutic Implication
cAMP/PKAInhibitionReduced anxiety behaviors
Calcium Channel RegulationN-type inhibitionModulated neurotransmitter release
MAPK/ERKActivationNeuroplastic adaptations
CREB PhosphorylationRegulationLong-term neuroadaptation
Beta-Arrestin RecruitmentIncreasedG-protein-independent signaling

Properties

CAS Number

100077-51-8

Product Name

5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline

IUPAC Name

5-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-7-9-5-11-10(13-6-14-11)4-8(9)2-3-12-7/h4-5,7,12H,2-3,6H2,1H3

InChI Key

NJEYVXBUGJBTBC-UHFFFAOYSA-N

SMILES

CC1C2=CC3=C(C=C2CCN1)OCO3

Canonical SMILES

CC1C2=CC3=C(C=C2CCN1)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.